molecular formula C11H10O2S B1281125 3-(1-Benzothiophen-2-yl)propanoic acid CAS No. 42768-60-5

3-(1-Benzothiophen-2-yl)propanoic acid

Cat. No.: B1281125
CAS No.: 42768-60-5
M. Wt: 206.26 g/mol
InChI Key: KWKJBEPHOXIJJN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzothiophen-2-yl)propanoic acid typically involves the reaction of benzothiophene with propanoic acid derivatives under specific conditions. One common method involves the use of coupling reactions and electrophilic cyclization reactions . For instance, benzothiophene can be reacted with a propanoic acid derivative in the presence of a catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various benzothiophene derivatives with different functional groups.

Scientific Research Applications

3-(1-Benzothiophen-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzothiophen-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-(1-Benzothiophen-2-yl)propanoic acid, with the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, potentially disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.
  • Antioxidant Effects : It may possess antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance:

  • Antimicrobial Mechanism : It may disrupt the integrity of bacterial cell membranes or inhibit key metabolic enzymes, leading to bacterial cell death.
  • Anti-inflammatory Pathways : The compound might influence signaling pathways involved in inflammation, although the exact mechanisms require further elucidation.

3. Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(1-Benzothiophen-3-yl)propanoic acidDifferent substitution pattern on the benzothiophene ringInvestigated for distinct biological activities
Benzo[b]thiophene-2-boronic acidBenzothiophene derivativeUsed in various chemical reactions
(E)-3-(1-benzothiophen-7-yl)propanoic acidVariation in the benzothiophene substitution patternPotentially different pharmacological profiles

This table highlights how the specific substitution pattern in this compound imparts unique chemical and biological properties compared to its analogs.

4.1 Antimicrobial Activity

A study conducted on various microbial strains demonstrated that this compound exhibited moderate antimicrobial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing a notable inhibition zone in agar diffusion assays.

4.2 Anti-inflammatory Effects

In vitro assays indicated that this compound could reduce pro-inflammatory cytokine production in macrophage cell lines. The results suggest its potential as an anti-inflammatory agent, warranting further investigation in vivo.

4.3 Antioxidant Properties

Research has indicated that this compound can scavenge free radicals effectively. In a DPPH assay, it demonstrated significant radical scavenging activity compared to standard antioxidants.

5. Future Directions and Therapeutic Potential

Given its diverse biological activities, this compound holds promise for further development as a therapeutic agent. Future research should focus on:

  • Detailed mechanistic studies to elucidate its action pathways.
  • In vivo studies to assess its efficacy and safety profile.
  • Exploration of its potential as a lead compound for drug development targeting microbial infections and inflammatory diseases.

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKJBEPHOXIJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507730
Record name 3-(1-Benzothiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42768-60-5
Record name 3-(1-Benzothiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-2-propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of benzo[b]thiophene-2-propanoic acid ethyl ester (3.52 g, 15.0 mmol) in MeOH (200 mL) was added at 0° C. 10% KOH/MeOH (70 mL, 144 mmol) and H2O (30 mL). The solution was stirred at 25° C. for 6 h then kept in a refrigerator (0° C.) overnight. After addition of H2O (20 mL), the mixture was concentrated under reduced pressure to remove most of MeOH then acidified carefully with 3N HCl to pH 2. The resultant turbid mixture was extracted with Et2O (3×500 mL). The combined extracts were washed with brine (200 mL), dried (MgSO4), and concentrated to dryness to give benzo[b]thiophene-2-propanoic acid (3.04 g, 14.7 mmol) in 98% yield as a solid, mp 140°-142° C.
Name
benzo[b]thiophene-2-propanoic acid ethyl ester
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
KOH MeOH
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 2-mercaptoacetate is added to a solution of dimethylformamide (800 ml), 2-nitrobenzaldehyde (73 g, 0.48 mol) and potassium carbonate (80 g, 0.57 mol) cooled to 0° C., while the temperature is maintained at 0° C. After stirring for 24 hours, the mixture is poured into 2 l of water and this aqueous phase is extracted with ether. The ether phase is dried over sodium sulfate and concentrated. The crude product obtained is purified on a column of alumina (petroleum ether) to give 34 g (35%) of a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
35%

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